molecular formula C24H17BrN4O3 B11271451 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11271451
M. Wt: 489.3 g/mol
InChI Key: SPKPNQJKVIPVCU-UHFFFAOYSA-N
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Description

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core, a phenethyl group, and a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in its combination of the quinazoline core, phenethyl group, and 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17BrN4O3

Molecular Weight

489.3 g/mol

IUPAC Name

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17BrN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

SPKPNQJKVIPVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O

Origin of Product

United States

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